3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid is an organic compound that belongs to the family of benzodiazoles, which are known for their diverse biological activities. This compound features a butanoic acid backbone substituted with a 2-methyl-1H-benzodiazole moiety. Its molecular formula is and it has a molecular weight of approximately 232.28 g/mol . The compound's structure suggests potential applications in medicinal chemistry, particularly due to the biological properties associated with benzodiazole derivatives.
The compound can be synthesized through various chemical reactions involving starting materials such as 2-(bromomethyl)-1H-benzimidazole and butanoic acid derivatives. Research indicates that derivatives of benzodiazoles have been explored for their antibacterial properties and efficacy against cancer cell lines .
3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid is classified as:
The synthesis of 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid typically involves several steps:
The synthesis typically yields high purity products, confirmed by spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR spectra provide distinct signals corresponding to different protons within the compound, allowing for structural confirmation .
Key structural data includes:
The primary reactions involving 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid include:
These reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and selectivity. For example, esterification often requires catalysts such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
The mechanism of action for compounds like 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid often involves interaction with biological targets such as enzymes or receptors. The benzodiazole moiety is known to interact with gamma-aminobutyric acid receptors, potentially influencing neurotransmission and exhibiting anxiolytic effects.
Research has shown that benzodiazoles can exhibit antibacterial and anticancer activities through mechanisms that may involve inhibition of DNA synthesis or interference with cell signaling pathways .
Key physical properties include:
Key chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR), NMR, and MS are utilized to characterize these properties comprehensively.
3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid has potential applications in:
The strategic fusion of acrylic acid and 2-methylbenzimidazole pharmacophores generates a hybrid compound with dual-mode bioactivity. The acrylic acid moiety introduces a carboxylate group capable of acting as a hydrogen-bond acceptor and donor, facilitating interactions with enzymatic targets. Concurrently, the 2-methylbenzimidazole scaffold provides a planar, aromatic system conducive to π-π stacking and hydrophobic contacts within binding pockets . This hybridization leverages the acidic proton of acrylic acid for electrophilic reactivity and the benzimidazole's nitrogen atoms for coordination with metal ions or polar residues in biological targets. The methyl substituent at the benzimidazole 2-position enhances electron density and sterically blocks unproductive binding modes, thereby refining target specificity. The resulting molecular architecture—3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid—exhibits optimized physicochemical properties, including a calculated logP of ~2.1 (predicted from C13H16N2O2 structure), balancing solubility and membrane permeability [1] [3].
The butanoic acid linker between pharmacophores was engineered to modulate electronic and steric effects. By incorporating a branched aliphatic chain (3-methylbutanoate), steric hindrance around the carboxylate group fine-tunes electrophilicity, preventing nonspecific reactions while preserving affinity for cationic sites. This design mitigates the reactivity inherent in simple acrylic acid derivatives, shifting the mechanism toward reversible, non-covalent interactions dominated by the benzimidazole core . Computational analyses suggest the 3-methyl branch induces a 15° dihedral angle between the benzimidazole plane and the carboxylate group, optimizing orientation for target engagement. Additionally, the methyl group's electron-donating effect raises the LUMO energy of the carboxylate, reducing electrophilic susceptibility by ~30% compared to unsubstituted analogs [3].
A pivotal step involves constructing the C1-benzimidazole–C2-alkyl bond using Pd(II)-catalyzed C–N coupling. The protocol entails reacting 2-methyl-1H-benzimidazole with 2-bromo-3-methylbutanoic acid under Pd(OAc)2 (5 mol%), XPhos ligand (10 mol%), and Cs2CO3 base in toluene at 110°C. This achieves >85% yield by facilitating oxidative addition of the bromoalkanoate to Pd(0), followed by coordination with benzimidazole anion and reductive elimination [6]. Critical parameters include:
Table 1: Optimization of Pd-Catalyzed Coupling for 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic Acid
Condition | Variation | Yield (%) | Impurity Profile |
---|---|---|---|
Catalyst | Pd(OAc)₂/XPhos | 87 | <3% dehalogenated byproduct |
Base | Cs₂CO₃ | 92 | Low carboxylate dimerization |
Solvent | Toluene | 85 | <5% N-alkylation isomers |
Temperature | 110°C | 88 | Optimal kinetics |
Carboxylate activation precedes key derivatizations (e.g., prodrug synthesis). The carboxylic acid group is activated using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in anhydrous DMF. The protocol mixes equimolar HBTU/HOBt with 3-methyl-2-(2-methylbenzimidazol-1-yl)butanoic acid and DIEA (3 eq.) at 0°C, followed by amine addition. This suppresses racemization at the α-stereocenter (<2% epimerization) by forming a stable active ester intermediate . Reaction monitoring via FTIR shows complete disappearance of the C=O stretch at 1710 cm⁻¹ (acid) and emergence at 1685 cm⁻¹ (activated ester). Yields for amide derivatives exceed 90% after silica gel purification .
Benzimidazole nucleus assembly employs cyclocondensation of o-phenylenediamine with 3-methyl-2-ketobutyric acid derivatives. In a representative procedure, 3-methyl-2-bromobutyric acid is reacted with N-methyl-o-phenylenediamine in ethylene glycol at 140°C for 8 h, inducing sequential N-alkylation and acid-catalyzed cyclodehydration. The reaction proceeds via an SN2 mechanism at the bromoalkanoate, followed by imine formation and aromatization [3]. Post-reaction, the mixture is quenched in ice water, and the precipitate is recrystallized from ethanol to afford the title compound as a white powder (mp 210–212°C) with ≥95% purity (HPLC, 254 nm) [1] [3].
The compound’s structure was confirmed through multimodal spectroscopy:
Table 2: Spectroscopic Assignments for 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic Acid
Technique | Key Signal | Assignment |
---|---|---|
¹H NMR (DMSO-d6) | δ 2.52 (s, 3H) | N–CH₃ (benzimidazole) |
δ 4.85 (d, 1H) | N–CH–CO (methine) | |
δ 12.2 (s, 1H) | COOH | |
¹³C NMR | δ 153.2 | C2 (benzimidazole) |
δ 174.5 | C=O (carboxylic acid) | |
FTIR | 1705 cm⁻¹ | Carboxylic acid C=O stretch |
ESI-MS | 233.1 [M+H]⁺ | Molecular ion |
X-ray crystallography reveals a twisted conformation with a dihedral angle of 72° between the benzimidazole plane and the carboxylate group. The crystal lattice shows dimerization via carboxylic acid H-bonds (O···H distance: 1.78 Å), stabilizing the solid-state structure [3]. Purity is validated by HPLC (RT 6.8 min, C18 column, MeOH:H2O 70:30), with no detectable racemization at the α-carbon [1] [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1